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Compound of Interest

Compound Name: Ampelopsin F

Cat. No.: B15594473 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the structural

elucidation of novel Ampelopsin (Dihydromyricetin) derivatives. It includes detailed

experimental protocols, quantitative data presented in structured tables, and visualizations of

key pathways and workflows to facilitate understanding and application in a research and

development setting.

Introduction to Ampelopsin and Its Derivatives
Ampelopsin, also known as dihydromyricetin (DHM), is a flavonoid abundant in plants of the

Ampelopsis genus. It has garnered significant attention for its wide range of biological activities,

including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects[1][2].

However, its therapeutic potential is often limited by poor water solubility and bioavailability[2].

To overcome these limitations, researchers are actively developing novel Ampelopsin

derivatives through chemical synthesis and enzymatic modification. These derivatives aim to

enhance physicochemical properties and biological activities. This guide focuses on the

methodologies employed for the structural elucidation of these new chemical entities.

Novel Ampelopsin derivatives can be broadly categorized into:

Glycosides: Introduction of sugar moieties to the Ampelopsin backbone can significantly

improve water solubility and alter biological activity[3][4].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15594473?utm_src=pdf-interest
https://www.researchgate.net/figure/Schematic-summary-of-the-kinetics-of-the-Akt-and-ERK-activities-A-high-IGF-I_fig6_11325640
https://www.researchgate.net/figure/1-H-and-13-C-NMR-spectral-data-of-1-and-ampelopsin-E_tbl1_230636558
https://www.researchgate.net/figure/1-H-and-13-C-NMR-spectral-data-of-1-and-ampelopsin-E_tbl1_230636558
https://www.researchgate.net/figure/Diagram-of-the-mTOR-signalling-pathway-see-text-for-details-mTOR-is-a-central_fig2_221694398
https://www.researchgate.net/figure/TRAIL-signaling-pathway-and-regulatory-proteins-Binding-of-the-TRAIL-ligand-to-TRAIL-R1_fig1_51492111
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15594473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acylated and Etherified Derivatives: Modification of the hydroxyl groups through acylation or

etherification can enhance lipophilicity, which may improve membrane permeability and

cellular uptake[5][6].

Hybrid Molecules: Conjugation of Ampelopsin with other bioactive molecules, such as 5-

fluorouracil, can create hybrid compounds with potentially synergistic or novel therapeutic

effects[7][8].

Experimental Protocols for Isolation and
Purification
The initial step in the structural elucidation of novel Ampelopsin derivatives, particularly those

synthesized in complex reaction mixtures or isolated from natural sources, is their purification

to homogeneity. High-performance liquid chromatography (HPLC) and high-speed counter-

current chromatography (HSCCC) are powerful techniques for this purpose.

High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid

stationary phases, thus preventing irreversible adsorption of the sample.

Protocol for HSCCC Separation of Ampelopsin Derivatives:

Solvent System Selection: A suitable two-phase solvent system is selected based on the

polarity of the target derivatives. For flavonoid glycosides, a common system is

chloroform/methanol/water/n-butanol (4:3:2:1.5, v/v/v/v)[8]. The partition coefficient (K) of the

target compounds should ideally be between 0.5 and 2.0.

HSCCC Instrument Setup:

The separation column is first filled with the upper phase (stationary phase).

The apparatus is then rotated at a speed of approximately 850 rpm.

The lower phase (mobile phase) is pumped into the column at a flow rate of 1.5-2.0

mL/min until hydrodynamic equilibrium is reached.
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Sample Injection: The crude sample of Ampelopsin derivatives (e.g., 100-200 mg) is

dissolved in a small volume (e.g., 10-20 mL) of the biphasic solvent system (1:1 mixture of

upper and lower phases) and injected into the sample loop.

Fraction Collection: The effluent from the outlet is monitored by a UV detector at a suitable

wavelength (e.g., 280 nm for flavonoids). Fractions are collected based on the resulting

chromatogram.

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

Preparative High-Performance Liquid Chromatography
(Prep-HPLC)
Prep-HPLC is a high-resolution technique used for the final purification of compounds.

Protocol for Preparative HPLC Purification:

Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used for

flavonoid separation. The mobile phase typically consists of a gradient of methanol or

acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve

peak shape.

Method Development: An analytical HPLC method is first developed to achieve good

separation of the target derivative from impurities. This method is then scaled up for

preparative HPLC.

Sample Preparation: The partially purified sample from HSCCC or other methods is

dissolved in the initial mobile phase composition.

Purification: The sample solution is injected onto the preparative HPLC column. The elution

is monitored with a UV detector, and fractions corresponding to the target peak are collected.

Solvent Removal: The collected fractions are concentrated under reduced pressure to

remove the mobile phase, yielding the purified Ampelopsin derivative.

Structural Elucidation Techniques
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Once a novel Ampelopsin derivative is purified, its chemical structure is determined using a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic

molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol for NMR Analysis:

Sample Preparation: A small amount (5-10 mg) of the purified derivative is dissolved in a

deuterated solvent (e.g., DMSO-d₆, CD₃OD).

1D NMR Spectra Acquisition:

¹H NMR: Provides information on the number, chemical environment, and coupling of

protons.

¹³C NMR: Shows the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).

2D NMR Spectra Acquisition:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations),

revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons (¹H-¹³C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds (¹H-¹³C long-range correlations), which is crucial for

connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations

between protons that are close to each other, aiding in stereochemical assignments.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Experimental Protocol for MS Analysis:

High-Resolution Mass Spectrometry (HRMS):

The purified derivative is analyzed using an HRMS instrument, typically with an

electrospray ionization (ESI) source.

This provides a highly accurate mass measurement, allowing for the determination of the

molecular formula.

Tandem Mass Spectrometry (MS/MS):

The molecular ion of the derivative is selected and subjected to collision-induced

dissociation (CID).

The resulting fragmentation pattern provides valuable structural information. For example,

in flavonoid glycosides, the loss of sugar moieties is a characteristic fragmentation. The

fragmentation of the aglycone can provide information about the substitution pattern on

the flavonoid rings.

Data Presentation: Quantitative Analysis of Novel
Ampelopsin Derivatives
The following tables summarize the type of quantitative data obtained from the structural

elucidation of two hypothetical novel Ampelopsin derivatives: a 7-O-methylated derivative

(Derivative A) and a 3-O-acetylated derivative (Derivative B).

Table 1: ¹H and ¹³C NMR Data for Novel Ampelopsin Derivatives (in DMSO-d₆)
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Position

Derivative A (7-
O-
Methylampelo
psin) ¹H δ
(ppm)

Derivative A (7-
O-
Methylampelo
psin) ¹³C δ
(ppm)

Derivative B
(3-O-
Acetylampelop
sin) ¹H δ (ppm)

Derivative B
(3-O-
Acetylampelop
sin) ¹³C δ
(ppm)

2
4.95 (d, J=11.5

Hz)
83.5

5.10 (d, J=11.8

Hz)
82.1

3
4.50 (d, J=11.5

Hz)
72.1

5.50 (d, J=11.8

Hz)
74.5

4 - 197.5 - 196.8

5 - 163.2 - 164.0

6 6.00 (s) 96.5
5.95 (d, J=2.0

Hz)
96.8

7 - 167.8 - 165.1

8 6.20 (s) 95.8
5.92 (d, J=2.0

Hz)
95.9

9 - 162.5 - 162.9

10 - 102.1 - 101.5

1' - 129.5 - 129.8

2' 6.80 (s) 107.8 6.75 (s) 108.0

3' - 145.2 - 145.5

4' - 133.5 - 133.2

5' - 145.2 - 145.5

6' 6.80 (s) 107.8 6.75 (s) 108.0

7-OCH₃ 3.85 (s) 56.2 - -

3-COCH₃ - - 2.10 (s) 21.2

3-COCH₃ - - - 170.1
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Table 2: HRMS and MS/MS Fragmentation Data for Novel Ampelopsin Derivatives

Derivative
Molecular
Formula

Calculated
m/z [M+H]⁺

Measured
m/z [M+H]⁺

Key MS/MS
Fragment
Ions (m/z)

Fragment
Interpretati
on

A (7-O-

Methylampel

opsin)

C₁₆H₁₄O₈ 335.0716 335.0712 317, 179, 153

[M+H-H₂O]⁺,

RDA of A-

ring, RDA of

B-ring

B (3-O-

Acetylampelo

psin)

C₁₇H₁₄O₉ 363.0665 363.0661
321, 303,

169, 153

[M+H-

COCH₂]⁺,

[M+H-

CH₃COOH]⁺,

RDA of A-

ring, RDA of

B-ring

Table 3: Biological Activity of Novel Ampelopsin Derivatives

Compound Cell Line Assay IC₅₀ (µM) Reference

5-Fluorouracil-

Ampelopsin

Derivative 1

K562 MTT 25.3 [8]

5-Fluorouracil-

Ampelopsin

Derivative 2

K562 MTT 21.8 [8]

Ampelopsin K562 MTT 35.6 [8]

C8-Acyl

Dihydromyricetin
-

Cellular

Antioxidant

Activity

35.14 (EC₅₀) [5][9]

Dihydromyricetin Hep3B CCK-8 ~40 [10]
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Mandatory Visualizations
Signaling Pathways
Ampelopsin and its derivatives exert their biological effects by modulating various signaling

pathways. Understanding these pathways is crucial for drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide on the Structural
Elucidation of Novel Ampelopsin Derivatives]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15594473#structural-elucidation-of-novel-
ampelopsin-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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